

Characterization of 3-(2-Iodoethoxy)prop-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Iodoethoxy)prop-1-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data expected for the bifunctional chemical linker, **3-(2-Iodoethoxy)prop-1-yne**. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines the synthesis and predicted spectroscopic data based on established chemical principles and general experimental methodologies. This guide is intended to support researchers in the synthesis, purification, and characterization of this and similar compounds.

Synthesis and Purification

The synthesis of **3-(2-Iodoethoxy)prop-1-yne** can be achieved through the iodination of the corresponding terminal alkyne, 3-(2-hydroxyethoxy)prop-1-yne. Several methods are available for the iodination of terminal alkynes, offering flexibility in reagent choice and reaction conditions.

Experimental Protocol: General Synthesis of 1-Iodoalkynes

A common and effective method for the synthesis of 1-iodoalkynes involves the use of N-iodosuccinimide (NIS) as the iodine source.[\[1\]](#)[\[2\]](#)

Materials:

- Terminal alkyne (e.g., 3-(2-hydroxyethoxy)prop-1-yne)
- N-Iodosuccinimide (NIS)
- γ -Alumina (γ -Al₂O₃)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- To a solution of the terminal alkyne in an anhydrous solvent under an inert atmosphere, add γ -Al₂O₃.
- Add N-iodosuccinimide to the suspension.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the solid support.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 1-iodoalkyne.

Alternative methods for the synthesis of 1-iodoalkynes include the use of (diacetoxyiodo)benzene, potassium iodide, and a copper(I) catalyst.[\[3\]](#)[\[4\]](#)

Spectroscopic Data

The structural confirmation of **3-(2-Iodoethoxy)prop-1-yne** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[\[5\]](#)[\[6\]](#)

For **3-(2-Iodoethoxy)prop-1-yne**, ^1H NMR and ^{13}C NMR are fundamental for structural verification.

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in **3-(2-Iodoethoxy)prop-1-yne**, assuming a deuterated chloroform (CDCl_3) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---------------------------------------|--------------------------------|--------------|-------------|
| $\equiv\text{C-H}$ | 2.4 - 2.6 | Triplet | 1H |
| $-\text{O-CH}_2-\text{C}\equiv$ | 4.1 - 4.3 | Doublet | 2H |
| $-\text{O-CH}_2-\text{CH}_2-\text{I}$ | 3.7 - 3.9 | Triplet | 2H |
| $-\text{CH}_2-\text{I}$ | 3.2 - 3.4 | Triplet | 2H |

The predicted chemical shifts for the carbon atoms in **3-(2-Iodoethoxy)prop-1-yne** are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---------------------------------------|--------------------------------|
| $\equiv\text{C-H}$ | 75 - 85 |
| $-\text{O-CH}_2-\text{C}\equiv$ | 70 - 80 |
| $-\text{O-CH}_2-\text{C}\equiv$ | 55 - 65 |
| $-\text{O-CH}_2-\text{CH}_2-\text{I}$ | 65 - 75 |
| $-\text{CH}_2-\text{I}$ | 5 - 15 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:[7]

- Dissolve approximately 5-25 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.
- Ensure the sample height in the NMR tube is appropriate for the spectrometer being used.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[8][9]

For **3-(2-Iodoethoxy)prop-1-yne** ($\text{C}_5\text{H}_7\text{IO}$), the expected molecular weight is approximately 210.01 g/mol .

| Ion | Description | Expected m/z |
|--------------------------|---------------------|--------------|
| $[\text{M}+\text{H}]^+$ | Protonated molecule | ~211.96 |
| $[\text{M}+\text{Na}]^+$ | Sodium adduct | ~232.94 |

Experimental Protocol: Mass Spectrometry

Sample Preparation:[10]

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL depending on the sensitivity of the instrument.

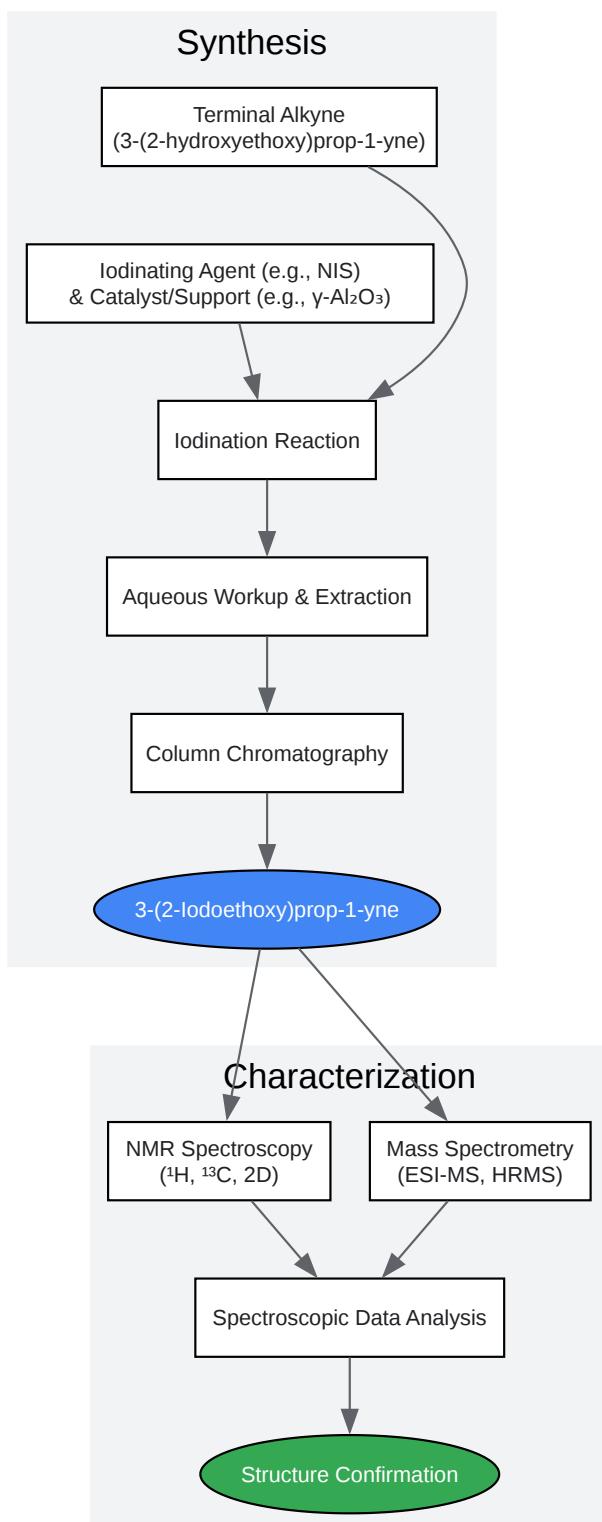
Data Acquisition:

- Analyze the sample using a mass spectrometer equipped with a soft ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]
- Acquire the spectrum in positive ion mode to observe protonated molecules or adducts.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **3-(2-Iodoethoxy)prop-1-yne**.

Workflow for Synthesis and Characterization

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Caption: Synthesis and Characterization Workflow.

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